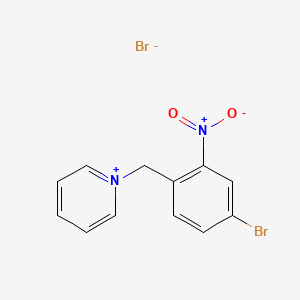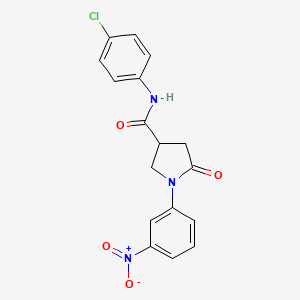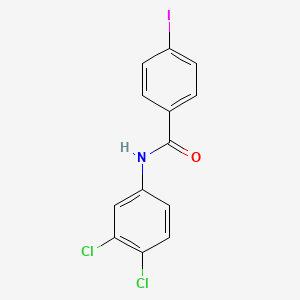![molecular formula C19H24N4O2 B4933480 butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4933480.png)
butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is a member of the pyrroloquinoxaline family, which is known for its various biological activities, including anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting various cellular pathways that are involved in cancer cell growth and proliferation. It has been suggested that this compound may inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell survival.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has also shown potential antimicrobial and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in lab experiments is its potential pharmacological properties, including its potential anticancer, antimicrobial, and antiviral properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.
Direcciones Futuras
There are various future directions for the research and development of butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. One of the potential future directions is the further exploration of its potential anticancer activity. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of this compound. Furthermore, the potential antimicrobial and antiviral properties of this compound should also be explored in more detail. Finally, the development of new analogs of this compound may also lead to the discovery of new pharmacological properties.
Métodos De Síntesis
The synthesis of butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves the reaction of butyl 2-amino-1-butylpyrrolo[2,3-b]quinoxaline-3-carboxylate with a suitable reagent. One of the commonly used methods for the synthesis of this compound is the reaction of butyl 2-amino-1-butylpyrrolo[2,3-b]quinoxaline-3-carboxylate with an appropriate acid chloride in the presence of a base.
Aplicaciones Científicas De Investigación
Butyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promising results in various scientific research studies. One of the significant applications of this compound is its potential anticancer activity. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has also shown potential antimicrobial and antiviral properties.
Propiedades
IUPAC Name |
butyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-5-11-23-17(20)15(19(24)25-12-6-4-2)16-18(23)22-14-10-8-7-9-13(14)21-16/h7-10H,3-6,11-12,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMJEBDWHZBEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCCCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4933401.png)
![3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)
![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]aniline](/img/structure/B4933426.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
![4-[6-(2-bromophenoxy)hexyl]morpholine](/img/structure/B4933432.png)
![N-benzyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4933441.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4933454.png)
![N-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4933461.png)
![N-(3-chlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4933467.png)

![N-[3-(benzyloxy)benzyl]-5-indanamine](/img/structure/B4933483.png)

